

Spectroscopic Profile of 2-Methoxy-5-nitropyridin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxy-5-nitropyridin-4-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-5-nitropyridin-4-amine**, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide combines theoretical predictions with data from closely related analogs to offer a representative spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

2-Methoxy-5-nitropyridin-4-amine ($C_6H_7N_3O_3$, Molecular Weight: 169.14 g/mol) is a substituted pyridine derivative. Its structure incorporates several key functional groups that give rise to characteristic spectroscopic signals: a methoxy group ($-OCH_3$), a nitro group ($-NO_2$), an amino group ($-NH_2$), and the pyridine ring itself. These features are crucial for its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted 1H and ^{13}C NMR chemical shifts for **2-Methoxy-5-nitropyridin-4-amine**. These predictions are based on established chemical shift theory and data from analogous compounds.

Table 1: Predicted ^1H NMR Data (in DMSO- d_6 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	s	1H	H-6 (Pyridine ring)
~6.5	s	1H	H-3 (Pyridine ring)
~7.0	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃

Table 2: Predicted ^{13}C NMR Data (in DMSO- d_6 , 100 MHz)

Chemical Shift (δ) ppm	Assignment
~160	C-2 (C-OCH ₃)
~155	C-4 (C-NH ₂)
~140	C-6
~135	C-5 (C-NO ₂)
~100	C-3
~55	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Methoxy-5-nitropyridin-4-amine** are summarized below.

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400-3200	Medium-Strong	N-H	Symmetric & Asymmetric Stretching
1640-1600	Medium	N-H	Bending (Scissoring)
1580-1500	Strong	Aromatic C=C & C=N	Stretching
1550-1490	Strong	N-O (Nitro group)	Asymmetric Stretching
1350-1300	Strong	N-O (Nitro group)	Symmetric Stretching
1250-1200	Strong	C-O (Methoxy)	Asymmetric Stretching
1050-1000	Medium	C-O (Methoxy)	Symmetric Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Expected Mass Spectrometry Data

m/z	Interpretation
169	[M] ⁺ (Molecular ion)
154	[M - CH ₃] ⁺
139	[M - NO] ⁺ or [M - OCH ₃] ⁺
123	[M - NO ₂] ⁺
111	Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

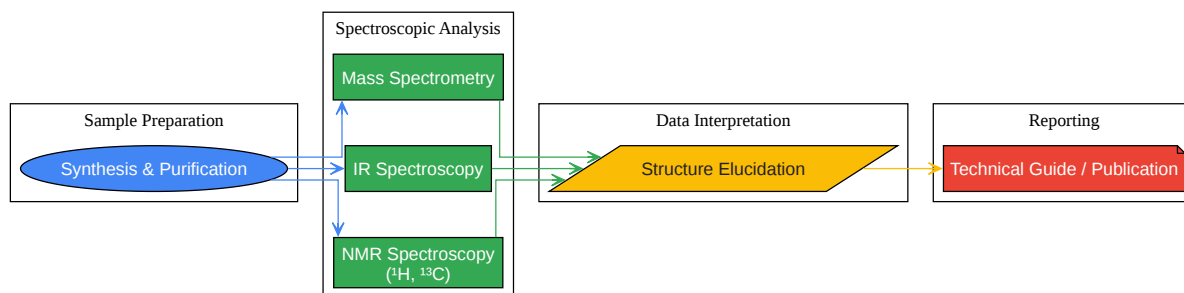
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of **2-Methoxy-5-nitropyridin-4-amine** (~5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl $_3$). The solution is transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher for ^1H . Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: The IR spectrum can be obtained using the solid sample, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2-Methoxy-5-nitropyridin-4-amine**.



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General workflow for spectroscopic analysis.

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